molecular formula C9H17NO2 B13548935 4-Pentenoic acid, 2-(dimethylamino)-, ethyl ester CAS No. 66917-63-3

4-Pentenoic acid, 2-(dimethylamino)-, ethyl ester

Cat. No.: B13548935
CAS No.: 66917-63-3
M. Wt: 171.24 g/mol
InChI Key: BOHFEXNXXRIRLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(dimethylamino)pent-4-enoate is an organic compound with the molecular formula C9H17NO2 It is an ester derivative of pent-4-enoic acid, featuring a dimethylamino group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(dimethylamino)pent-4-enoate can be synthesized through a multi-step process. One common method involves the alkylation of dimethylamine with ethyl 4-pentenoate. The reaction typically requires a base, such as sodium hydride or potassium carbonate, to deprotonate the dimethylamine, facilitating the nucleophilic attack on the ester.

Industrial Production Methods

In an industrial setting, the synthesis of ethyl 2-(dimethylamino)pent-4-enoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dimethylamino)pent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be employed in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Ethyl 2-(dimethylamino)pent-4-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-(dimethylamino)pent-4-enoate involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-pentenoate: Similar in structure but lacks the dimethylamino group.

    Methyl 2-(dimethylamino)pent-4-enoate: Similar but with a methyl ester group instead of an ethyl ester.

    Ethyl 2-(dimethylamino)but-3-enoate: Similar but with a different carbon chain length.

Uniqueness

Ethyl 2-(dimethylamino)pent-4-enoate is unique due to the presence of both the dimethylamino group and the ester functionality, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

66917-63-3

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl 2-(dimethylamino)pent-4-enoate

InChI

InChI=1S/C9H17NO2/c1-5-7-8(10(3)4)9(11)12-6-2/h5,8H,1,6-7H2,2-4H3

InChI Key

BOHFEXNXXRIRLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.